Ethyl 3-(4-aminopyridin-3-yl)benzoate is an organic compound characterized by the molecular formula . This compound is a derivative of benzoic acid and pyridine, featuring an ethyl ester group and an amino group on the pyridine ring. Its structural uniqueness positions it as a significant compound in various scientific fields, particularly medicinal chemistry and materials science. The compound's synthesis typically involves a multi-step process that integrates reactions involving commercially available starting materials such as 3-nitropyridine and 3-bromobenzoic acid.
Ethyl 3-(4-aminopyridin-3-yl)benzoate is classified under organic compounds, specifically within the categories of esters and amines. It is often utilized in research due to its potential applications in drug development and materials science. The compound can be sourced from chemical suppliers or synthesized in laboratory settings.
The synthesis of Ethyl 3-(4-aminopyridin-3-yl)benzoate typically follows these steps:
The molecular structure of Ethyl 3-(4-aminopyridin-3-yl)benzoate features a benzoate moiety attached to a pyridine ring with an amino substituent at the para position relative to the ethyl ester group.
Key structural data includes:
Ethyl 3-(4-aminopyridin-3-yl)benzoate can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Ethyl 3-(4-aminopyridin-3-yl)benzoate varies based on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, while the ethyl ester enhances lipophilicity, facilitating cell membrane penetration.
Relevant data from spectral analysis (e.g., Nuclear Magnetic Resonance spectroscopy) confirms the structural integrity and purity of synthesized Ethyl 3-(4-aminopyridin-3-yl)benzoate .
Ethyl 3-(4-aminopyridin-3-yl)benzoate has several scientific applications:
Ethyl 3-(4-aminopyridin-3-yl)benzoate (CAS: 1258626-32-2; alternative CAS: 32957-00-9) is a heterocyclic organic compound with the systematic IUPAC name ethyl 3-(4-aminopyridin-3-yl)benzoate. Its molecular formula is C₁₄H₁₄N₂O₂, corresponding to a molecular weight of 242.27 g/mol [3] [5] [8]. The structure integrates two pharmacologically significant rings: a benzoate ester and a 4-aminopyridine moiety, linked through a C–C bond between the pyridine C3 and benzene C1 positions. Key physicochemical properties include:
Table 1: Molecular Properties
Property | Value | Measurement Method | |
---|---|---|---|
Molecular Weight | 242.27 g/mol | Calculated | |
XLogP3 | 2.0 | Computational | |
Hydrogen Bond Donors | 1 (NH₂ group) | Computational | |
Hydrogen Bond Acceptors | 4 (N, O, O, N) | Computational | |
Topological Polar Surface Area | 65.2 Ų | Computational | |
Storage Stability | Sealed, 2-8°C | Experimental | [3] [10] |
The compound features three strategically positioned functional groups:
Electronic interactions include resonance-assisted hydrogen bonding between the pyridinyl nitrogen and aminogroup protons, evidenced by FT-IR N–H stretching at 3420 cm⁻¹ and computational NBO analysis [9].
The 4-aminopyridine unit drives target engagement through:
Table 2: Bioactive Aminopyridine Derivatives
Compound | Biological Target | Activity | |
---|---|---|---|
4-Aminopyridine (Dalfampridine) | Potassium channels | MS motor function improvement | |
Cu-4AP-Br complex | 5-Lipoxygenase / Bacterial membranes | Anti-inflammatory (54.2% inhibition), Antibacterial | |
PAK4 inhibitor 13 | p21-activated kinase 4 | Anticancer (Pan02 model) | [2] [6] |
Ethyl 3-(4-aminopyridin-3-yl)benzoate emerged as a synthetic intermediate during early 21st-century kinase inhibitor development. Its first reported synthesis (2010–2015) coincided with medicinal chemistry efforts targeting allosteric PAK4 inhibitors like KPT-9274 [6]. Unlike classical aminopyridines (e.g., 4-AP, approved 2010 for MS), this benzoate-functionalized derivative was designed for enhanced blood-brain barrier penetration (cLogP: 2.0 vs. 4-AP’s 0.5) and bifunctional derivatization [2] [7]. The earliest documented batches (2015–2017) were synthesized via Suzuki–Miyaura coupling between 3-bromopyridin-4-amine and ethyl 3-boronobenzoate, achieving >95% purity [4]. Patent analyses indicate primary applications as a:
Medicinal Chemistry Applications
Synthetic Chemistry Utility
Table 3: Synthetic Applications & Derivatives
Reaction | Product | Application | |
---|---|---|---|
Ester hydrolysis | 3-(4-Aminopyridin-3-yl)benzoic acid | PAK4 inhibitor coupling | |
Suzuki coupling | Biaryl pyridine-carboxamides | Kinase inhibitor libraries | |
Hydrazine condensation | Pyridinyl-thiosemicarbazones | Anticancer screening (IC₅₀: <1 μM) | [4] [6] [9] |
The compound’s cost reflects synthetic complexity: high-purity batches (95–98%) are priced at $427–505/g (2023–2024), emphasizing its high-value research role [4]. Current investigations prioritize its use in fragment-based drug design (FBDD) for neglected tropical diseases and oncology, leveraging its balanced lipophilicity (LogP 2.0) and polar surface area (65.2 Ų) for CNS-penetrant agents [7] [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8